molecular formula C56H90O33 B1649289 Rebaudioside M CAS No. 1220616-44-3

Rebaudioside M

Cat. No. B1649289
M. Wt: 1291.3
InChI Key: GSGVXNMGMKBGQU-PHESRWQRSA-N
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Description

Rebaudioside M is a steviol glycoside that is more than 100 times sweeter than sugar . It is a diterpene glycoside isolated from the leaves of the Stevia rebaudiana plant . It has a clean sweet taste with a slight bitter or licorice aftertaste .


Synthesis Analysis

Rebaudioside M is produced via enzymatic bioconversion of purified stevia leaf extract using UDP-glucosyltransferase and sucrose synthase enzymes . A variant UGT94D1-F119I/D188P was developed through protein engineering. This mutant exhibited a 6.33-fold improvement in catalytic efficiency, and produced Reb M2 with 92% yield .


Molecular Structure Analysis

Rebaudioside M has a molecular formula of C56H90O33 . Its average mass is 1291.294 Da and its monoisotopic mass is 1290.536377 Da . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

The major reaction pathways in aqueous solutions (pH 2–8) for rebaudioside M are similar to rebaudioside A .


Physical And Chemical Properties Analysis

Rebaudioside M is a zero-calorie sweetener . It has a clean sweet taste with a slight bitter or licorice aftertaste .

Scientific Research Applications

Sweetening Activity and Pharmacological Properties

Rebaudioside M, a component of Stevia rebaudiana, is known for its high potency as a non-caloric sweetener. It has been observed to be 200–350 times more potent than sucrose. Additionally, steviol glycosides, including rebaudioside M, exhibit beneficial medicinal activities. These include antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. However, further clinical research is required to fully understand the mechanisms of action and therapeutic applications of these compounds (Orellana-Paucar, 2023).

Solubility and Stability

Rebaudioside M's stability in various pH environments is an area of interest, particularly for its use in food and beverages. Studies have shown that at pH 3 and temperatures below 30°C, its degradation is minimal. However, at pH 7, the degradation rate increases, especially in phosphate buffer solutions. This information is critical for optimizing the stability of rebaudioside M in different product formulations (Gong & Bell, 2013).

Enzymatic Synthesis and Modification

Research has also focused on the enzymatic synthesis of rebaudioside M from other steviol glycosides. A study demonstrated the conversion of stevioside to rebaudioside M using a novel enzymatic transglycosylation process. This method is eco-friendly and has commercial potential due to its simplicity and cost-effectiveness (Adari et al., 2016).

Hemodynamic Effects

In the context of health, rebaudioside M's impact on blood pressure and glucose homeostasis has been evaluated. Studies have indicated that its consumption does not significantly alter blood pressure or glucose responses in healthy adults, suggesting its safety for use as a sweetener in various populations (Maki et al., 2008).

Application in Food Products

Rebaudioside M has been explored for its use in sugar-free products, like yoghurt. It has been found to play a significant role in the texture, sweetness, and overall sensory properties of such products, offering a natural and non-caloric alternative for sweetening (Xu-ya, 2013).

Safety And Hazards

According to the Safety Data Sheet, Rebaudioside M is not classified as a hazardous substance or mixture . The Panel concluded that there is no safety concern for Rebaudioside M produced via enzymatic bioconversion of purified stevia leaf extract .

Future Directions

Rebaudioside M could be of great interest to the global food industry because it is well-suited for blending and is functional in a wide variety of food and beverage products . Manus Biosynthesis is developing a scalable fermentation process to make one of the isomers (rebaudioside M) in commercial quantities .

properties

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVXNMGMKBGQU-PHESRWQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H90O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebaudioside M

CAS RN

1220616-44-3
Record name Rebaudioside M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAUDIOSIDE M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
435
Citations
I Prakash, A Markosyan, C Bunders - Foods, 2014 - mdpi.com
… Numerous sensory evaluations of rebaudioside M’s taste attributes illustrated that this … –8) for rebaudioside M are similar to rebaudioside A. Herein we demonstrate that rebaudioside M …
Number of citations: 198 www.mdpi.com
I Prakash, C Bunders, KP Devkota, RD Charan… - Biomolecules, 2014 - mdpi.com
… In the present study we report the isolation and characterization of a novel isomer of rebaudioside M, also called rebaudioside M2 (2) from the bioconversion reaction of rebaudioside A (…
Number of citations: 61 www.mdpi.com
Y Wang, X Sun, X Jia, L Zhu, H Yin - Plant physiology and biochemistry, 2021 - Elsevier
Rebaudioside D (Reb D) and rebaudioside M (Reb M) are commercially important low/no-calorie natural sweeteners. However, they are present in a minor proportion of all steviol …
Number of citations: 6 www.sciencedirect.com
B Guo, Z Deng, F Meng, Q Wang, Y Zhang… - Journal of Agricultural …, 2022 - ACS Publications
Owing to zero-calorie and advanced organoleptic properties similar to sucrose, the plant-derived rebaudioside M (Reb M) has been considered as a next generation sweetener. …
Number of citations: 8 pubs.acs.org
J Yu, Y Tao, H Pan, L Lin, J Sun, R Ma, Y Li… - Journal of Functional …, 2022 - Elsevier
Rebaudioside M (RebM) is a desired natural non-caloric and high potency sweetener with very low content in the leaves of Stevia rebaudiana. In this study, based on the crystal …
Number of citations: 4 www.sciencedirect.com
M Yang, S Yang, Z Deng, Y Zhang, Z Yuan, Y Rao - Food Bioscience, 2023 - Elsevier
Natural sweetener rebaudioside M (Reb M), with high sweetness, good taste profile and zero-calorie, has abundant market potential. Currently, it is mainly from the glycosylation of …
Number of citations: 0 www.sciencedirect.com
I Prakash, VSP Chaturvedula, A Markosyan - International Journal of …, 2014 - mdpi.com
… Recently we have reported the isolation and sensory evaluation of rebaudioside M (1, also known as … rebaudiana namely rebaudioside M under acid conditions at higher temperature. …
Number of citations: 13 www.mdpi.com
S Purkayastha, G Pugh Jr, B Lynch, A Roberts… - Regulatory Toxicology …, 2014 - Elsevier
… An intermediate in the hydrolysis of rebaudioside M to steviol, steviolbioside, was also found to be rapidly degraded to steviol. The results demonstrate that rebaudiosides B, D, and M …
Number of citations: 35 www.sciencedirect.com
X Wang, J Li, L Li, L Zhu, F Huang - Molecular Catalysis, 2023 - Elsevier
Rebaudioside M (RM) is an attractive target for developing next-generation sweeteners due to its exceptional sweetness, up to 350 times sweeter than sucrose, and its non-caloric …
Number of citations: 1 www.sciencedirect.com
I Prakash, G Ma, C Bunders… - Natural Product …, 2015 - journals.sagepub.com
… , we recently isolated and characterized a Rebaudioside M derivative with a hydroxyl group at … Here we report the complete structure elucidation of 15α-hydroxy-Rebaudioside M (2) on …
Number of citations: 8 journals.sagepub.com

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